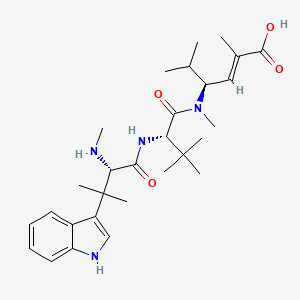
Hemiasterlin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hemiasterlin A is a natural product found in Auletta, Cymbastela, and Siphonochalina with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrotubule Agent and Cancer Therapy
Hemiasterlin, a natural product derived from marine sponges, has shown significant promise in cancer therapy due to its ability to disrupt microtubule dynamics. A synthetic analogue, HTI-286, has been developed to exploit these properties. HTI-286 inhibits tubulin polymerization, disrupts microtubule organization in cells, induces mitotic arrest, and triggers apoptosis. It has demonstrated potent inhibitory effects on the proliferation of a variety of human tumor cell lines and has shown less interaction with the multidrug resistance protein P-glycoprotein, suggesting an advantage over other antimicrotubule agents. Additionally, HTI-286 has demonstrated effectiveness against tumors where traditional treatments like paclitaxel and vincristine were ineffective due to resistance associated with P-glycoprotein. This highlights HTI-286's potential for superior clinical activity and utility as a synthetic reagent in studying drug interactions with tubulin (Loganzo et al., 2003).
Microtubule Stability and Drug Resistance
The effectiveness of hemiasterlin analogues like HTI-286 has been challenged by the development of drug resistance in tumor cells. Research on cell populations resistant to HTI-286 showed mutations in α- or β-tubulin and increased microtubule stability. These mutations potentially mediate resistance to HTI-286 and similar agents by stabilizing microtubules. This finding is crucial for understanding the mechanisms of drug resistance and for developing more effective antimitotic agents (Poruchynsky et al., 2004).
Synthesis and Biological Activity of Hemiasterlin Analogues
The synthesis of hemiasterlin and its analogues has been a significant area of research, given its antimitotic and cytotoxic properties. One synthetic analogue, SPA110, showed more potent in vitro cytotoxicity and antimitotic activity than natural hemiasterlin, leading to its preclinical evaluation and potential clinical use. Understanding the synthesis and structure-activity relationships of hemiasterlin analogues is crucial for developing more effective anticancer drugs (Nieman et al., 2003).
Development of Novel Hemiasterlin Derivatives
Recent studies have focused on creating new hemiasterlin derivatives with modifications at various positions to enhance their biological activity. These modifications aim to improve the potency and specificity of hemiasterlin analogues against cancer cell lines, thereby expanding the scope of hemiasterlin-based therapy (Qie et al., 2009).
Eigenschaften
Molekularformel |
C29H44N4O4 |
|---|---|
Molekulargewicht |
512.7 g/mol |
IUPAC-Name |
(E,4S)-4-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |
InChI |
InChI=1S/C29H44N4O4/c1-17(2)22(15-18(3)27(36)37)33(10)26(35)24(28(4,5)6)32-25(34)23(30-9)29(7,8)20-16-31-21-14-12-11-13-19(20)21/h11-17,22-24,30-31H,1-10H3,(H,32,34)(H,36,37)/b18-15+/t22-,23-,24-/m1/s1 |
InChI-Schlüssel |
CWGCIGQBFBEZLP-AULKDKKBSA-N |
Isomerische SMILES |
CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CNC2=CC=CC=C21)NC |
SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CNC2=CC=CC=C21)NC |
Kanonische SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CNC2=CC=CC=C21)NC |
Synonyme |
hemiasterlin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B1235901.png)
![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235908.png)
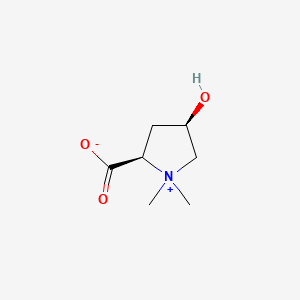
![3,4,5-trimethoxy-N-[[[oxo-[(1S,2S)-2-phenylcyclopropyl]methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B1235910.png)
![3-[(11R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1235911.png)

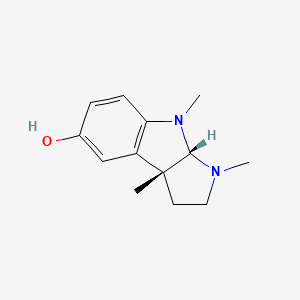
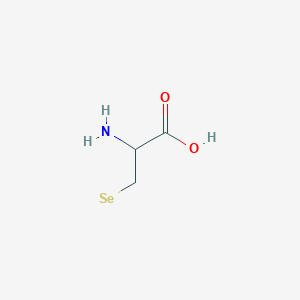


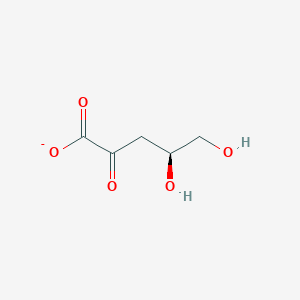


![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1235923.png)
